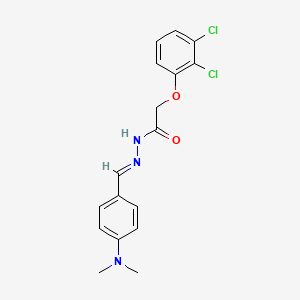
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salor-int l448311-1ea, also known as N-MESITYL-3-PHENYLACRYLAMIDE, is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . It is also referred to as (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide . This compound is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salor-int l448311-1ea can be synthesized through the reaction of 3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for Salor-int l448311-1ea are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Salor-int l448311-1ea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Salor-int l448311-1ea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Salor-int l448311-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-MESITYL-3-PHENYLACRYLAMIDE: A closely related compound with similar chemical properties.
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Another compound with a similar structure and reactivity.
Uniqueness
Salor-int l448311-1ea is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChI Key |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)
![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)

